Regioisomeric Specificity: C-5 vs. C-2 Phenoxymethyl Substitution Defines Pharmacophore
The central evidence for selecting this compound is its unique regioisomeric identity as a 5-substituted imidazoline, as confirmed by its IUPAC name, 1H-Imidazole, 4,5-dihydro-4-(phenoxymethyl)-, (2E)-2-butenedioate . The vast majority of pharmacological data for phenoxymethyl-imidazolines is for the 2-substituted isomer, which is a potent MAO-A inhibitor (human recombinant IC50: 4.1 nM) [1]. Shifting the substituent from the C-2 to the C-5 position is a fundamental change in the molecular scaffold, creating a novel pharmacophore. The biological activity of this specific regioisomer cannot be inferred from the C-2 analog and must be experimentally determined.
| Evidence Dimension | Regioisomerism (Position of phenoxymethyl substituent) |
|---|---|
| Target Compound Data | C-5 substituted: 5-(phenoxymethyl)-4,5-dihydro-1H-imidazole |
| Comparator Or Baseline | C-2 substituted: 2-(phenoxymethyl)-4,5-dihydro-1H-imidazole (CHEMBL14640, BDBM50179395) |
| Quantified Difference | Positional isomer (C-5 vs. C-2); a non-inferable change in molecular shape and electronic distribution. |
| Conditions | Structural identity confirmed by CAS registry and IUPAC nomenclature. |
Why This Matters
This structural difference is the most critical determinant of target affinity and selectivity; a researcher selecting this compound gains a novel chemical probe for exploring imidazoline SAR space that is not covered by existing 2-substituted analogs.
- [1] BindingDB. BDBM50075949: Affinity data for 2-(phenoxymethyl)-4,5-dihydro-1H-imidazole on human MAO-A, rat MAO-A, and rat MAO-B. ChEMBL-curated. View Source
